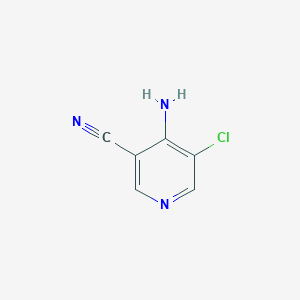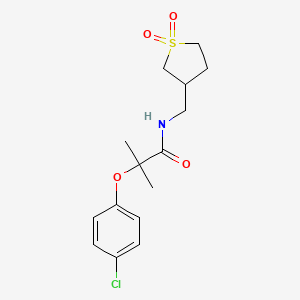
4-Amino-5-chloronicotinonitrile
カタログ番号 B2670755
CAS番号:
1706454-74-1
分子量: 153.57
InChIキー: IETAIDPTMBIJIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-10-2-4 (1-8)6 (5)9/h2-3H, (H2,9,10) . This indicates the presence of a chlorine atom (Cl), a cyano group (CN), and an amino group (NH2) on a pyridine ring.Physical And Chemical Properties Analysis
This compound is a white to off-white to yellow to red powder .科学的研究の応用
Synthesis and Chemical Reactions
- 4-Amino-5-chloronicotinonitrile serves as a critical intermediate in the synthesis of complex organic compounds. Delvare et al. (2011) demonstrated the use of palladium(0) for regioselective C-2 amination of dichloronicotinonitrile, leading to 4-chloro-6-anilino nicotinonitrile derivatives after deprotection (Delvare, Koza, & Morgentin, 2011). Similarly, Wang et al. (2020) developed a robust method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives using Grignard reagents and 4-amino-2-chloronicotinonitrile (Wang et al., 2020).
Pharmacological Research
- Chlorogenic acid (CGA), structurally similar to this compound, has been extensively studied for its biological and pharmacological effects. Naveed et al. (2018) highlighted CGA's role in lipid and glucose metabolism, potentially aiding in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antimicrobial Properties
- Mabkhot et al. (2016) explored the antimicrobial activity of novel thiophene derivatives synthesized from this compound, showing potential in antibiotic pharmacomodulation (Mabkhot et al., 2016).
Agricultural Chemistry
- In the context of agriculture, Kolpin (1997) studied the relation between land use and concentrations of agricultural chemicals, including derivatives of chloronicotinonitrile, in groundwater, emphasizing the environmental impact of these compounds (Kolpin, 1997).
Corrosion Control
- Bentiss et al. (2009) investigated the use of 4-amino-1,2,4-triazole derivatives, related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential in industrial applications (Bentiss et al., 2009).
特性
IUPAC Name |
4-amino-5-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETAIDPTMBIJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2670673.png)
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2670678.png)


![N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2670682.png)
![1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2670684.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2670685.png)
![N-(2-methoxy-5-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2670687.png)
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2670688.png)
![Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2670689.png)

![5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2670693.png)
